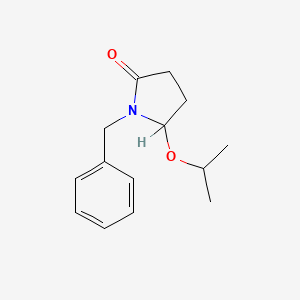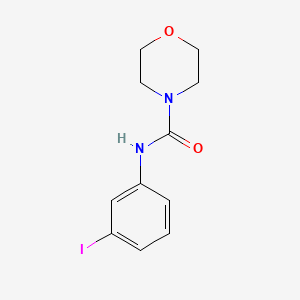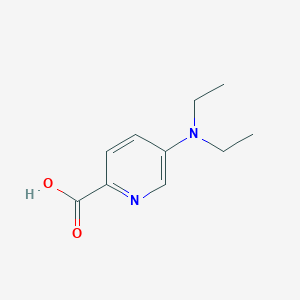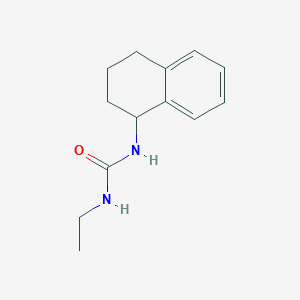
3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is a heterocyclic compound that features a cyclobutene ring fused with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with maleic anhydride under controlled conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired cyclobutene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyridine: A simpler analog that lacks the cyclobutene ring.
4-Aminopyridine: Another analog with a different substitution pattern on the pyridine ring.
3-Cyclobutene-1,2-dione: A compound that shares the cyclobutene ring but lacks the amino and pyridine groups.
Uniqueness
3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is unique due to its combination of a cyclobutene ring with a pyridine moiety and amino groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7N3O2 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C9H7N3O2/c10-6-7(9(14)8(6)13)12-5-2-1-3-11-4-5/h1-4,12H,10H2 |
Clé InChI |
FJRIICKTBNVAAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC2=C(C(=O)C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Methyloxy)phenyl]-3-oxo-4-phenylbutanenitrile](/img/structure/B8297911.png)

![(3aS,6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B8297932.png)




![N-[2,2-Dimethyl-1-(1H-benzotriazol-1-yl)propyl]benzamide](/img/structure/B8297970.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-9-hydroxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B8297974.png)
![Ethyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate](/img/structure/B8297978.png)
![N-{[4-(2-butynyloxy)phenyl]sulfonyl}-beta-alanine](/img/structure/B8297999.png)
![1-[(4-Methoxy)phenyl]-3-(hydroxymethyl)-1H-pyrazole](/img/structure/B8298004.png)
![6-[(Benzyloxy)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B8298007.png)
